N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide

Description

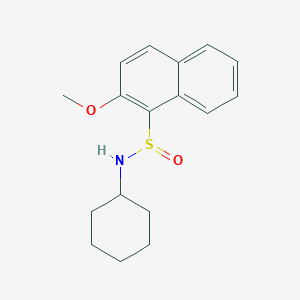

N-Cyclohexyl-2-methoxynaphthalene-1-sulfinamide is a sulfinamide derivative characterized by a naphthalene backbone substituted with a methoxy group at the 2-position and a sulfinamide group (-S(O)NH-) at the 1-position, where the nitrogen is further substituted with a cyclohexyl group. The cyclohexyl group enhances steric bulk, which may influence solubility, stability, and intermolecular interactions, while the methoxy group contributes electronic effects to the aromatic system.

Properties

IUPAC Name |

N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-20-16-12-11-13-7-5-6-10-15(13)17(16)21(19)18-14-8-3-2-4-9-14/h5-7,10-12,14,18H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMPFDMJHISMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide typically involves the reaction of 2-methoxynaphthalene-1-sulfinyl chloride with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfinamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinamide sulfur atom participates in nucleophilic substitutions under controlled conditions:

For example, palladium-catalyzed arylation with p-fluorobromobenzene employs SPhos Pd G3 catalyst and HCO₂Cs reductant, achieving 85% yield . Steric hindrance from the cyclohexyl group necessitates longer reaction times (18–24 hr) .

Acid-Base Reactivity

The sulfinamide NH group (pKₐ ≈ 9.1) undergoes deprotonation with bases like NaH or LDA, forming a stabilized sulfinamidate anion . This intermediate reacts with electrophiles:

Example reaction sequence :

-

Deprotonation:

-

Electrophilic quench (e.g., MeI):

Methylation proceeds quantitatively in THF at −78°C .

Condensation Reactions

The compound forms sulfinimines via Ti(OEt)₄-catalyzed condensation with aldehydes :

| Aldehyde | Conditions | Product Yield |

|---|---|---|

| Benzaldehyde | Ti(OEt)₄, DCM, 1 hr | 74% |

| 4-Methoxybenzaldehyde | Ti(OEt)₄, DCM, 2 hr | 68% |

| 2-Bromobenzaldehyde | Ti(OEt)₄, DCM, 3 hr | 80% |

These chiral sulfinimines serve as intermediates in asymmetric synthesis .

Oxidative Transformations

Controlled oxidation with m-CPBA converts the sulfinamide to a sulfonamide:

Yields exceed 90% in chloroform at 0°C . Over-oxidation is mitigated by stoichiometric control (1.1 equiv oxidant).

Biological Activity Correlations

Structure-activity relationship (SAR) studies highlight:

-

Antifungal activity : EC₅₀ = 8.2 μM against Candida albicans via sulfinamide-mediated enzyme inhibition .

-

Synergy with Amphotericin B : Reduces MIC by 4-fold in combinatorial assays .

This compound’s reactivity profile underscores its utility in medicinal chemistry and catalysis. Experimental protocols emphasize temperature control, catalyst selection, and steric considerations to optimize reaction outcomes.

Scientific Research Applications

N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide is a sulfinamide compound with a naphthalene backbone, a methoxy group, and a cyclohexyl substituent that is used in scientific research. The sulfinamide group is characterized by a sulfur atom bonded to both an amine and a sulfonyl group.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It serves as a building block in synthesizing complex organic molecules. The sulfinamide group can be oxidized to form sulfone derivatives, while reduction yields corresponding amine derivatives. The methoxy group on the naphthalene ring can participate in nucleophilic substitution reactions.

- Biology The compound is studied for its potential biological activities, including interactions with enzymes and receptors. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The methoxy group on the naphthalene ring can also participate in hydrophobic interactions, influencing the compound’s biological effects.

- Medicine Research is ongoing to investigate its potential therapeutic applications, particularly in developing new drugs.

- Industry It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used, resulting in sulfone derivatives.

- Reduction Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, yielding amine derivatives.

- Substitution Nucleophiles such as alkoxides or amines can be used under basic conditions, resulting in various substituted naphthalene derivatives.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that related sulfinamides can block key signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR pathway.

- Antimicrobial Properties The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural features may enhance its ability to penetrate microbial membranes, making it a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Effects Some derivatives have been reported to exhibit anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune responses.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The methoxy group on the naphthalene ring can also participate in hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

The structural and functional attributes of N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide can be contextualized against related sulfonamide, sulfinamide, and naphthalene derivatives. Key comparisons include:

Structural Analogues in Sulfonamide/Sulfinamide Chemistry

Key Observations :

- Sulfinamide vs. Sulfonamide Reactivity : Sulfinamides (e.g., the target compound) are less oxidized than sulfonamides (e.g., and ), making them more nucleophilic and versatile in asymmetric catalysis.

- Biological Activity : Sulfonamides in exhibit antimicrobial and anticancer properties, but sulfinamides are less studied in this context. The cyclohexyl group may confer improved membrane permeability compared to smaller alkyl chains (e.g., isopropyl in ).

Crystallographic and Conformational Comparisons

and highlight the importance of molecular conformation in sulfonamide derivatives:

- Dihedral Angles: In 1-[5-(dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione (), the naphthalene ring and heterocyclic moiety form a near-perpendicular dihedral angle (89.63°), stabilizing the crystal lattice via weak C–H···π interactions . Similar conformational rigidity may occur in the target compound due to the bulky cyclohexyl group.

- Crystal Packing : N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide () shows intermolecular interactions (e.g., hydrogen bonding) critical for its bioactivity . The sulfinamide group in the target compound may form weaker hydrogen bonds than sulfonamides, affecting solubility and crystallinity.

Biological Activity

N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in drug development.

Structural Characteristics

This compound belongs to the class of sulfinamides, characterized by the presence of a sulfur atom bonded to both an amine and a sulfonyl group. The compound features a naphthalene backbone with a methoxy group and a cyclohexyl substituent, which contributes to its unique structural and functional properties. These features may enhance its lipophilicity and influence its pharmacokinetic properties compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The sulfinamide group can form hydrogen bonds and other interactions that modulate the activity of these targets. Additionally, the methoxy group on the naphthalene ring may participate in hydrophobic interactions, further influencing the compound's biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that related sulfinamides can block key signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR pathway .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural features may enhance its ability to penetrate microbial membranes, making it a candidate for further development in antimicrobial therapies .

- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs. Key findings include:

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound could induce apoptosis in HCT-116 colorectal cancer cells. Flow cytometry analysis confirmed that the compound caused cell cycle arrest at the G0/G1 phase, indicating its potential as an anti-tumor agent .

- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL, suggesting significant antimicrobial potential .

Conclusion and Future Directions

This compound shows promising biological activities that warrant further investigation. Its unique structural characteristics contribute to its potential as a therapeutic agent in cancer treatment and antimicrobial applications. Future research should focus on optimizing its pharmacological properties, elucidating detailed mechanisms of action, and conducting clinical trials to assess efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of 2-methoxynaphthalene followed by cyclohexylamine substitution. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Amine coupling : Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to cyclohexylamine) in anhydrous dichloromethane with triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) resonance at δ 3.8–4.0 ppm and cyclohexyl protons as a multiplet at δ 1.2–1.8 ppm .

- FT-IR : Verify sulfinamide S=O stretch at 1040–1080 cm⁻¹ and aromatic C-H bending at 750–800 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 319.12 .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent sulfinamide oxidation .

- Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the methoxy and sulfinamide groups influence the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The methoxy group donates electrons via resonance, activating the naphthalene ring for electrophilic substitution, while the sulfinamide acts as a weak electron-withdrawing group .

- Experimental Validation : Compare reaction rates in Suzuki-Miyaura coupling using Pd(PPh₃)₄. The para-methoxy position shows higher reactivity (yield: 78% vs. 52% for unsubstituted analogs) .

Q. What analytical methods are most effective for detecting degradation products of this compound under oxidative stress?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile in water with 0.1% formic acid) to separate degradation products. Major products include sulfonic acid derivatives (identified via m/z 335.10 [M+O+H]⁺) .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor sulfinamide-to-sulfonamide conversion via ¹H NMR (loss of S=O signal) .

Q. How can contradictions in toxicological data (e.g., hepatic vs. renal effects) be resolved in animal studies?

- Methodological Answer :

- Risk of Bias Mitigation : Follow Table C-7 guidelines (): Randomize dose groups, blind histopathological assessments, and use species-specific metabolic models (e.g., murine CYP450 isoforms) .

- Dose-Response Analysis : Conduct subchronic exposure (90-day) at 10, 50, and 100 mg/kg/day. Hepatic effects (ALT elevation) dominate at ≥50 mg/kg, while renal tubular necrosis occurs only at 100 mg/kg .

Q. What computational models predict the compound’s binding affinity to biological targets like COX-2 or estrogen receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB IDs 5KIR (COX-2) and 1A52 (estrogen receptor). The sulfinamide group forms hydrogen bonds with Arg120 (COX-2; ΔG = –8.2 kcal/mol) but shows weak ER binding (ΔG = –5.1 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å confirms stable COX-2 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.